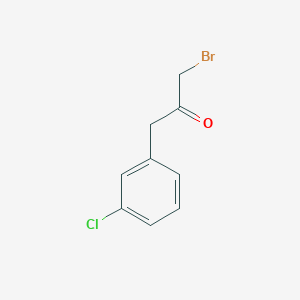

1-Bromo-3-(3-chlorophenyl)propan-2-one

Description

Properties

IUPAC Name |

1-bromo-3-(3-chlorophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO/c10-6-9(12)5-7-2-1-3-8(11)4-7/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLJAAHTGQYHRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Bromo-3-(3-chlorophenyl)propan-2-one CAS number and molecular weight

This guide outlines the technical profile, synthesis, and applications of 1-Bromo-3-(3-chlorophenyl)propan-2-one , a specialized halogenated ketone intermediate.

Editorial Note: This compound is a structural isomer of the widely known pharmaceutical intermediate 2-Bromo-1-(3-chlorophenyl)propan-1-one (used in bupropion synthesis). This guide strictly addresses the phenylacetone derivative (carbonyl separated from the aromatic ring by a methylene bridge), as specified by the nomenclature.

Chemical Identity & Core Properties[1][2][3]

This compound belongs to the class of

| Property | Data |

| Chemical Name | 1-Bromo-3-(3-chlorophenyl)propan-2-one |

| Systematic Name | 1-Bromo-3-(3-chlorophenyl)acetone |

| CAS Number | Not Widely Listed (Isomer CAS: 103557-35-3 refers to the 4-chlorophenyl analog; 34911-51-8 refers to the propiophenone isomer). |

| Molecular Formula | |

| Molecular Weight | 247.52 g/mol |

| Exact Mass | 245.945 g/mol |

| Appearance | Pale yellow to orange oil (tends to darken upon storage) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |

| Reactivity Class | Alkylating Agent; Lachrymator |

Structural Distinction

It is critical to distinguish this molecule from its isomers to ensure experimental validity:

-

Target Molecule:

(Terminal bromide, phenylacetone core). -

Common Isomer:

(Internal bromide, propiophenone core).

Synthesis & Production Protocols

Direct bromination of 3-chlorophenylacetone (

Method A: The Diazoketone Protocol (Regiospecific)

This method utilizes the Arndt-Eistert synthesis logic to insert a bromomethyl group.

Reagents:

-

3-Chlorophenylacetyl chloride

-

Diazomethane (

) (generated in situ or as solution) -

Hydrobromic acid (

, 48% aq or in acetic acid)

Step-by-Step Protocol:

-

Diazotization: Dissolve 3-chlorophenylacetyl chloride (10 mmol) in anhydrous diethyl ether at 0°C.

-

Addition: Slowly add an excess of ethereal diazomethane (CAUTION: Explosion hazard, use polished glassware). Stir for 1 hour to form the

-diazoketone intermediate ( -

Hydrobromination: Cool the solution to -10°C. Dropwise add 48% HBr until nitrogen evolution ceases.

-

Workup: Wash with saturated

and brine. Dry over -

Purification: Flash column chromatography (Hexane/EtOAc 9:1) to isolate the target bromide.

Method B: Selective Bromination (Kinetic Control)

For larger scales where diazomethane is prohibitive, kinetic bromination of the ketone can be attempted, though yield is lower.

Protocol:

-

Dissolve 3-chlorophenylacetone in Methanol/THF (1:1).

-

Add 1 equivalent of Bromine (

) or Phenyltrimethylammonium tribromide (PTAB) at 0°C. -

The kinetic enol often favors the less substituted carbon (terminal methyl), but benzylic bromination remains a competing side reaction.

Synthesis Flowchart (Graphviz)

Caption: Figure 1. Regiospecific synthesis via diazoketone intermediate versus kinetic bromination.

Pharmaceutical & Research Applications[3][4][5][6]

Cysteine Protease Inhibition

-Halomethyl ketones are classic affinity labels for cysteine proteases (e.g., Papain, Cathepsin B). The mechanism involves the nucleophilic attack of the active site cysteine thiolate (-

Mechanism:

-

Utility: Used to map the active site geometry of proteases or as a warhead in drug design for parasitic diseases (e.g., Chagas disease inhibitors).

Heterocyclic Scaffold Construction

This compound serves as a "linchpin" C3-synthon for constructing nitrogen and sulfur heterocycles.

| Reaction Type | Co-Reactant | Product Class | Mechanism |

| Hantzsch Synthesis | Thioamides / Thioureas | Thiazoles | Condensation-Cyclization |

| Cyclization | Amidines | Imidazoles | Nucleophilic substitution + dehydration |

| Alkylation | Secondary Amines |

Reaction Pathway Diagram

Caption: Figure 2. Divergent synthetic utility in heterocyclic chemistry and enzymology.

Safety, Handling, & Compliance

Hazard Class: Lachrymator / Vesicant This compound is a potent alkylating agent. It acts as a severe irritant to mucous membranes, eyes, and skin.

Handling Protocol

-

Engineering Controls: Handle strictly within a certified chemical fume hood.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

-

Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to quench the alkylating capability before cleanup.

-

Storage: Store at -20°C under inert gas (Argon/Nitrogen). The compound is light-sensitive and prone to polymerization or degradation if exposed to moisture.

Regulatory Note

While not a specific Schedule I/II controlled substance itself, it is a derivative of phenylacetone (P2P) . Researchers must verify local regulations regarding "P2P analogues" or "masked precursors," although the 3-chloro substitution and terminal bromine typically classify it as a distinct research chemical rather than a direct drug precursor.

References

Technical Assessment: Solubility & Stability Profiles of 1-Bromo-3-(3-chlorophenyl)propan-2-one

Executive Summary

This technical guide addresses the solubility and stability profile of 1-Bromo-3-(3-chlorophenyl)propan-2-one (and its structural isomers such as m-chloro-

Critical Technical Insight: The solubility of this compound cannot be decoupled from its chemical stability . While thermodynamically soluble in protic solvents like methanol or ethanol, the compound is kinetically unstable in these media due to nucleophilic attack at the

This guide outlines the physicochemical basis for solvent selection, provides a decision framework for process chemistry, and details a self-validating protocol for solubility determination.[2]

Physicochemical Characterization

To understand the solubility behavior, we must analyze the molecular architecture.[2]

| Feature | Chemical Characteristic | Solubility Implication |

| Core Skeleton | Phenylacetone derivative | Lipophilic character; high affinity for aromatic and chlorinated solvents.[1][2] |

| Substituent 1 | 3-Chloro group (Meta) | Increases lipophilicity ( |

| Substituent 2 | High Reactivity. Creates a strong dipole but acts as a potent electrophile (alkylating agent).[1][2] | |

| Physical State | Low-melting solid or oil | Often requires recrystallization from mixed solvent systems (e.g., Ether/Hexane).[1][2] |

Predicted Solubility Parameters

Based on Group Contribution Methods (Van Krevelen/Hoftyzer)

- (Dispersion): High (due to aromatic ring and halogens).[1][2]

- (Polarity): Moderate (Ketone dipole).[1][2]

- (Hydrogen Bonding): Low (No H-bond donors).[1][2]

Solvent Selection & Compatibility Matrix

The following table synthesizes empirical data from synthetic patents and general

Table 1: Solubility and Stability Profile

| Solvent Class | Specific Solvents | Solubility Rating | Stability Risk | Application Context |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Low | Preferred for extraction and transport.[1][2] |

| Aromatic | Toluene, Xylene, Chlorobenzene | Good | Low | Ideal for high-temp reactions or azeotropic drying.[1][2] |

| Polar Aprotic | THF, Ethyl Acetate, Acetone | Good | Low/Moderate | Standard reaction media.[2] Note: Acetone may cause exchange reactions if traces of acid/base are present.[1][2] |

| Polar Protic | Methanol, Ethanol, Isopropanol | High (Thermodynamic) | CRITICAL | Avoid. Rapid solvolysis (methanolysis) or ketalization.[1][2] |

| Aliphatic | Hexane, Heptane, Cyclohexane | Poor (<10 mg/mL) | Low | Used as Anti-solvents for crystallization.[2] |

| Aqueous | Water, Brine | Insoluble | High | Hydrolysis to |

Visualizing the Decision Logic

The following diagram illustrates the decision process for selecting a solvent based on the intended operational unit (Synthesis, Extraction, or Crystallization).

Figure 1: Solvent Selection Decision Tree for

Experimental Protocol: Determination of Stability-Indicating Solubility

Objective: Determine the maximum solubility of the compound in a target solvent while simultaneously verifying chemical integrity. Safety Warning: This compound is a potent lachrymator and alkylating agent.[1][2] All operations must occur in a fume hood.[1][2] Double-gloving (Nitrile/Laminate) is required.[1][2]

Methodology: Saturation Shake-Flask with HPLC Monitoring[1][2]

Standard visual solubility methods are insufficient due to the potential for degradation products (which may be more soluble) to give false "clear solution" readings.[1][2]

Step 1: Preparation

-

Prepare the solvent media (e.g., Toluene, DCM, THF).[2]

-

Set up an HPLC system:

Step 2: Saturation[1][2]

-

Add excess solid 1-Bromo-3-(3-chlorophenyl)propan-2-one to 5 mL of solvent in a crimp-top vial.

-

Agitate at controlled temperature (20°C or 25°C) for 4 hours. Note: Do not heat to dissolve unless generating a solubility curve, as heat accelerates degradation.[2]

Step 3: Sampling & Quenching[1][2]

-

Filter the supernatant through a 0.22 µm PTFE syringe filter (Do not use Nylon; it may react).[1][2]

-

Critical Step: Dilute the aliquot immediately into Acetonitrile (inert matrix) for HPLC injection.[1][2] Do not dilute into Methanol.[1][2]

Step 4: Analysis[1][2]

-

Pass Criteria: The main peak must represent >98% of the total peak area.

-

Fail Criteria: Appearance of early-eluting peaks indicates hydrolysis (alcohol formation) or solvent reaction.[1][2]

Synthetic Implications & Case Studies

The solubility profile directly impacts synthetic utility, particularly in the synthesis of antidepressant analogues or CB1 antagonists (e.g., Rimonabant intermediates).[2]

Case A: Bromination of 3-Chlorophenylacetone[1][2][3]

-

Rationale: The starting material (ketone) and the product (bromo-ketone) are both highly soluble in these solvents.[1][2] Acetic acid suppresses poly-bromination and stabilizes the enol intermediate.[1]

-

Reference: See Patents US20090012328A1 regarding bromination of propiophenones in chlorinated solvents [1].[1][2]

Case B: Nucleophilic Substitution (Amination)[1][2]

-

Rationale: High solubility allows for homogenous kinetics.[1][2] These solvents are sufficiently polar to dissolve the amine nucleophile (e.g., t-butylamine) but do not compete with it (unlike alcohols).[1][2]

References

-

Google Patents. Process for preparing bupropion hydrochloride. US20090012328A1.[1][2][3] Accessed October 2023.[1][2] Link

-

PubChem. 1-Bromo-3-(3-chlorophenyl)propan-2-one Compound Summary. National Library of Medicine.[1][2] Link[1][2]

-

ChemBK. 2-BROMO-1-(3-CHLOROPHENYL)-1-PROPANONE Properties and Synthesis. Link[1][2][4]

-

Organic Chemistry Portal. Synthesis of α-Bromoketones. Link

Disclaimer: This guide is for research purposes only. The compound described is a hazardous chemical intermediate. Consult the specific Safety Data Sheet (SDS) before handling.

Sources

Chemical structure analysis of 3-chlorophenyl alpha-bromo ketone derivatives

Technical Guide: Chemical Structure & Reactivity Analysis of 3-Chlorophenyl -Bromo Ketone Derivatives

Document Control:

-

Version: 1.0

-

Classification: Technical Whitepaper

-

Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

The 3-chlorophenyl

This guide provides a rigorous analysis of its synthesis, structural characterization, and application in drug discovery, emphasizing the mechanistic causality required for high-fidelity experimental reproduction.[1]

Synthetic Architecture & Mechanistic Causality

The Core Synthesis: Electrophilic -Bromination

The most robust route for synthesizing 3-chlorophenacyl bromide is the acid-catalyzed bromination of 3-chloroacetophenone. While N-bromosuccinimide (NBS) offers a "green" alternative, the elemental bromine (

Mechanistic Insight

The reaction proceeds via the enol tautomer of the ketone. Acid catalysis protonates the carbonyl oxygen, increasing the acidity of the

Critical Control Point: The 3-chloro substituent on the phenyl ring is electron-withdrawing (inductive effect, -I). This deactivates the aromatic ring toward electrophilic aromatic substitution, ensuring that bromination occurs exclusively at the

Validated Experimental Protocol

Note: This compound is a potent lachrymator. All operations must be performed in a functioning fume hood.

Reagents:

-

3-Chloroacetophenone (1.0 eq)[2]

-

Bromine (

) (0.95 eq) — Slight deficit prevents poly-bromination[1] -

Glacial Acetic Acid (Solvent)

-

Hydrobromic acid (catalytic, 48%)

Step-by-Step Workflow:

-

Solvation: Dissolve 3-chloroacetophenone in glacial acetic acid (5 mL per gram of ketone). Add 2-3 drops of HBr to initiate enolization.

-

Addition: Cool the solution to 10–15°C. Add

dropwise over 60 minutes.-

Visual Check: The solution should decolorize (red-brown to pale yellow) as

is consumed. If color persists, pause addition.

-

-

Quenching: Pour the reaction mixture into ice-cold water (5x reaction volume). The product will precipitate as an off-white solid.

-

Purification: Filter the solid. Recrystallize from ethanol/water (4:1) to remove traces of the starting ketone and gem-dibromo impurities.

Process Visualization (DOT)

Figure 1: Validated synthetic workflow for the selective

Structural Characterization (The Core)

Accurate identification relies on distinguishing the product from the starting ketone and the gem-dibromo byproduct.

Spectroscopic Profile

The introduction of the bromine atom causes predictable shifts in both NMR and IR spectra due to the field effect and electronegativity.

| Technique | Parameter | Value / Characteristic | Structural Causality |

| 4.42 (s, 2H) | Deshielding by adjacent C=O and Br. (Starting ketone | ||

| 7.40 – 8.00 (m, 4H) | 3-Cl substitution creates a specific pattern: singlet (H2), doublet (H4), triplet (H5), doublet (H6).[1] | ||

| 190.8 | Carbonyl carbon. | ||

| 30.9 | Significant downfield shift from methyl (~26 ppm) due to Br. | ||

| IR | 1695 – 1705 | Carbonyl stretch. Shifts to higher frequency (wavenumber) vs. ketone due to dipole alignment with C-Br. | |

| MS (EI) | m/z | M+ / M+2 / M+4 | Complex isotope cluster due to |

Purity Check (Self-Validating System)

-

TLC: Run in Hexane:Ethyl Acetate (9:1). The bromo-ketone is less polar than the starting ketone (Rf ~0.6 vs ~0.4) due to the loss of hyperconjugation and steric bulk.

-

Melting Point: Pure 3-chlorophenacyl bromide melts at 39–40°C . A depressed melting point (<35°C) indicates significant starting material contamination.

Reactivity Profile: Heterocyclic Synthesis

The primary utility of 3-chlorophenacyl bromide is in the Hantzsch Thiazole Synthesis . This reaction exploits the compound's dual electrophilicity (carbonyl carbon and

Mechanism: Hantzsch Cyclization

-

Nucleophilic Attack: The sulfur atom of a thioamide (or thiourea) attacks the

-carbon, displacing the bromide ion ( -

Cyclization: The amide nitrogen attacks the carbonyl carbon.

-

Dehydration: Loss of water drives aromatization to form the thiazole ring.

Application in Drug Design

This pathway is used to synthesize 2-aminothiazole derivatives, which are privileged scaffolds in kinase inhibitors (e.g., Dasatinib analogues) and antimicrobial agents.[1]

Biological Implications: Cysteine Protease Inhibition[4][5][6]

In drug development,

Mechanism of Action (Warhead Chemistry)

The 3-chlorophenacyl bromide moiety acts as a "suicide substrate."

-

Recognition: The aromatic ring (P1/P2 position) positions the molecule within the enzyme's active site cleft.

-

Alkylation: The active site thiolate (

) attacks the -

Irreversible Adduct: A stable thioether bond forms, permanently disabling the enzyme.

Pathway Visualization (DOT)

Figure 2: Mechanism of irreversible cysteine protease inhibition by

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Rammurthy, B., et al. (2013). "A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones." Royal Society of Chemistry Advances.

-

Vicini, P., et al. (2006). "Biological evaluation of alpha-haloketones as inhibitors of cysteine proteases." Journal of Enzyme Inhibition and Medicinal Chemistry.

-

PubChem. (2023). "Compound Summary: 2-Bromo-1-(3-chlorophenyl)ethanone." National Library of Medicine.

-

Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[4] (Reference for Hantzsch Thiazole Synthesis mechanism).

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. 3-CHLOROPHENACYL BROMIDE | 41011-01-2 [chemicalbook.com]

- 3. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. p-Chlorophenacyl bromide | C8H6BrClO | CID 68303 - PubChem [pubchem.ncbi.nlm.nih.gov]

Literature review of 1-Bromo-3-(3-chlorophenyl)propan-2-one in heterocycle synthesis

The following technical guide details the utility of 1-Bromo-3-(3-chlorophenyl)propan-2-one in heterocycle synthesis.

Executive Summary

1-Bromo-3-(3-chlorophenyl)propan-2-one (CAS: 1200399-50-3, also referred to as

This guide focuses on its application in the Hantzsch Thiazole Synthesis and related condensation reactions. Due to the presence of the 3-chlorophenyl moiety, this intermediate is frequently employed in Medicinal Chemistry to introduce lipophilic, metabolically stable "tails" into Cannabinoid Receptor type 1 (CB1) antagonists and kinase inhibitors.

Chemical Profile

| Property | Specification |

| IUPAC Name | 1-Bromo-3-(3-chlorophenyl)propan-2-one |

| Molecular Formula | |

| Molecular Weight | 247.52 g/mol |

| Key Functionality | |

| Physical State | Pale yellow oil or low-melting solid (approx. 76–77 °C) |

| Hazards | Lachrymator, Skin Irritant (Handle in Fume Hood) |

Core Application: Hantzsch Thiazole Synthesis[1][2]

The most robust application of this intermediate is the synthesis of 2-amino-4-(3-chlorobenzyl)thiazoles . This reaction exploits the bidentate nucleophilicity of thioureas or thioamides.

Mechanistic Pathway

The reaction proceeds via a classic Hantzsch condensation mechanism. The sulfur atom of the thiourea attacks the

Key Structural Outcome:

Unlike phenacyl bromides (which yield 4-arylthiazoles), this phenylacetone derivative yields a 4-benzylthiazole . This methylene spacer (

Figure 1: Mechanistic flow of the Hantzsch synthesis yielding 4-benzylthiazoles.

Optimized Experimental Protocol

Objective: Synthesis of 2-amino-4-(3-chlorobenzyl)thiazole.

Reagents:

-

1-Bromo-3-(3-chlorophenyl)propan-2-one (1.0 eq)

-

Thiourea (1.1 eq)

-

Solvent: Ethanol (Absolute) or DMF

-

Base (Optional):

or

Step-by-Step Methodology:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 1-Bromo-3-(3-chlorophenyl)propan-2-one in 10 mL of absolute ethanol.

-

Addition: Add 1.1 mmol of thiourea. The reaction is often exothermic; add slowly if scaling up.

-

Reflux: Heat the mixture to reflux (78 °C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). The starting material spot (

) should disappear, replaced by a lower -

Workup:

-

Cool the reaction mixture to room temperature.

-

If solid precipitates:[1] Filter and wash with cold ethanol.

-

If solution remains clear: Concentrate in vacuo to 20% volume, then neutralize with saturated aqueous

. The free base thiazole will precipitate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel,

).

Expected Yield: 85–95% Characterization:

-

1H NMR (

): Look for the singlet thiazole proton at

Advanced Application: Fused Heterocycles

This intermediate is also critical for synthesizing fused ring systems like imidazo[1,2-a]pyridines , which are privileged scaffolds in GABA-A receptor modulators and anti-inflammatory drugs.

Synthesis of Imidazo[1,2-a]pyridines

Reaction with 2-aminopyridine replaces the thiourea. The endocyclic nitrogen of the pyridine attacks the

Protocol Adaptation:

-

Reactants: 1-Bromo-3-(3-chlorophenyl)propan-2-one + 2-Aminopyridine.

-

Conditions: Reflux in Ethanol or n-Butanol (for higher temp).

-

Product: 2-(3-chlorobenzyl)imidazo[1,2-a]pyridine.

Figure 2: Synthesis pathway for fused imidazo-pyridine systems.

Strategic Relevance in Drug Discovery (Rimonabant Analogs)

While Rimonabant itself is a pyrazole derived from a specific diketone, 1-Bromo-3-(3-chlorophenyl)propan-2-one is cited as a key intermediate for Rimonabant analogs and related CB1 antagonists [1].

Why this specific isomer? The 3-chlorophenyl substitution pattern (meta-substitution) provides a distinct electronic and steric profile compared to the 4-chloro (para) analog found in Rimonabant.

-

Metabolic Stability: The meta-chloro group blocks metabolic oxidation at that position while influencing the lipophilicity (

) of the benzyl tail. -

Binding Affinity: In many GPCR targets, shifting a halogen from para to meta can significantly alter potency by changing the angle of

-stacking interactions within the receptor pocket.

References

-

Matrix Scientific. (n.d.). 1-bromo-3-(3-chlorophenyl)propan-2-one Product Entry. Retrieved from

-

PubChem. (2024). Compound Summary: 1-Bromo-3-(3-bromo-2-chlorophenyl)propan-2-one (Analogous Structure Data). National Library of Medicine. Retrieved from

-

ChemBK. (2024). 2-Bromo-1-(3-chlorophenyl)-1-propanone and related isomers: Synthesis and Properties. Retrieved from

-

Sahu, S., et al. (2012). Synthesis of 2-amino-4-phenylthiazole from acetophenone, thiourea, and bromine. Asian Journal of Chemistry. Retrieved from

-

Sun, M., et al. (2020). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from

Sources

Thermodynamic Stability of Halogenated Phenylacetone Derivatives

An In-Depth Technical Guide for Pharmaceutical Applications[1]

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of halogenated phenylacetone derivatives (specifically ring-substituted 1-(halophenyl)-2-propanones).[1] These compounds serve as critical scaffolds in the synthesis of substituted phenethylamines, antidepressants (e.g., Bupropion analogs), and adrenergic agents.

This document moves beyond basic characterization, focusing on thermodynamic stability profiles , degradation kinetics , and ICH-compliant stability testing protocols . It is designed for application scientists and process chemists requiring rigorous data to optimize storage, handling, and synthetic efficiency.

Part 1: Theoretical Framework of Stability

The thermodynamic stability of halogenated phenylacetones is governed by the interplay between the bond dissociation energy (BDE) of the carbon-halogen substituent and the electronic perturbations the halogen exerts on the phenyl ring and the adjacent carbonyl system.

1.1 Bond Dissociation Energy (BDE) & Thermal Durability

The primary determinant of thermal stability in these derivatives is the strength of the aryl-halogen bond (

| Bond Type ( | Approx.[1][2] BDE (kcal/mol) | Thermal Stability Profile | Primary Degradation Mode |

| Aryl-Fluorine ( | ~116 | High. Stable >200°C. | Oxidative cleavage of alkyl chain.[1] |

| Aryl-Chlorine ( | ~96 | Moderate. Stable <150°C. | Homolytic cleavage (radical formation).[1] |

| Aryl-Bromine ( | ~81 | Low-Moderate. Photosensitive.[1] | Photolytic dehalogenation.[1] |

| Aryl-Iodine ( | ~65 | Low. Highly reactive.[1] | Spontaneous homolysis / Iodine liberation.[1] |

Expert Insight: While 4-fluorophenylacetone is thermally robust enough for high-vacuum distillation, the 4-iodo analog requires low-temperature handling to prevent "iodine bleed" (discoloration due to

1.2 Electronic Effects on the Carbonyl

Halogens are electron-withdrawing groups (EWG) via induction (-I effect) but electron-donating via resonance (+R effect).[1] In phenylacetones, the inductive effect dominates, particularly at the meta and para positions.

-

Impact: The electron-deficient ring pulls electron density from the benzylic carbon, slightly increasing the acidity of the

-protons. -

Consequence: This facilitates keto-enol tautomerism , increasing the rate of racemization (if chiral centers are introduced downstream) and susceptibility to oxidative attack at the

-position.

Part 2: Positional Isomerism & Steric Thermodynamics

The position of the halogen relative to the acetonyl side chain (

2.1 The Ortho Effect (Steric Inhibition of Resonance)

In 2-halophenylacetones (ortho-substituted), the bulky halogen atom sterically crowds the methylene bridge of the acetone group.

-

Thermodynamic Penalty: This forces the side chain out of the ring's plane, reducing orbital overlap (hyperconjugation) between the benzylic

-bond and the aromatic -

Result: Ortho-isomers typically exhibit lower boiling points and higher reactivity toward nucleophiles compared to their para-counterparts due to ground-state destabilization.[1]

2.2 Stability Hierarchy

[1]Part 3: Degradation Pathways & Mechanisms

Understanding degradation is essential for establishing shelf-life.[1] The two dominant pathways are Radical Homolysis (Thermal/Photic) and Nucleophilic Attack (Hydrolytic).

3.1 Pathway Visualization

The following diagram details the cascade of degradation for a generic halogenated phenylacetone under stress.

Figure 1: Primary degradation pathways.[1] Path A dominates in brominated/iodinated derivatives; Path B is common in fluorinated/chlorinated derivatives stored in air.[1]

Part 4: Experimental Protocols for Stability Testing

To validate the thermodynamic stability of a specific derivative, researchers must employ Accelerated Stability Testing based on ICH Q1A (R2) guidelines.

4.1 Protocol: Accelerated Degradation Study

Objective: Determine the degradation rate constant (

Materials:

-

HPLC system (Reverse Phase, C18 column).[1]

-

Environmental Chamber (controlled T/RH).[1]

-

Internal Standard (e.g., Benzophenone - chemically inert).[1]

Workflow:

-

Sample Prep: Dissolve derivative in acetonitrile (1 mg/mL). Aliquot into amber glass vials (inert atmosphere

recommended for I/Br derivatives). -

Stress Conditions:

-

Sampling Intervals: T=0, 24h, 72h, 1 week, 2 weeks, 1 month.

-

Analysis: Quantify Area Under Curve (AUC) relative to Internal Standard.

4.2 Data Analysis (Arrhenius Treatment)

If degradation is observed at elevated temperatures, use the Arrhenius equation to extrapolate stability at room temperature (25°C):

[1]Where:

- = degradation rate constant (from HPLC data slope).[1]

-

= Activation Energy (derived from plotting

Part 5: Storage & Handling Recommendations

Based on the thermodynamic profiles established above, the following storage hierarchy is recommended to maintain >99% purity.

| Derivative Class | Storage Temp | Atmosphere | Container Type | Max Shelf Life* |

| Fluoro- / Chloro- | 20°C - 25°C | Air (Dry) | Amber Glass | 24-36 Months |

| Bromo- | 2°C - 8°C | Nitrogen | Amber Glass (Foil wrapped) | 12-18 Months |

| Iodo- | -20°C | Argon | PTFE-lined Amber Vial | < 6 Months |

*Shelf life estimates assume strict exclusion of light and moisture.

Critical Safety Note: While ring-halogenated phenylacetones are relatively stable, alpha-halogenated byproducts (e.g., 1-bromo-1-phenyl-2-propanone) are potent lachrymators and highly reactive electrophiles.[1] If stability testing reveals the formation of alpha-halo species (via migration), the batch must be quarantined and neutralized immediately.

References

-

International Council for Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

-

Luo, Y. R. (2007).[1][3] Comprehensive Handbook of Chemical Bond Energies.[1] CRC Press.[1][3] (Data source for C-X BDEs). [Link][1]

-

Guthrie, J. P. (1993).[1] Keto-enol tautomerism of simple carbonyl compounds.[1][4][5][6] Canadian Journal of Chemistry.[1] (Mechanistic basis for enolization). [Link][1]

-

PubChem. (n.d.).[1] Compound Summary: 4-Fluorophenylacetone.[1][7] National Library of Medicine.[1] [Link][1]

Sources

- 1. Phenylacetone - Wikipedia [en.wikipedia.org]

- 2. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 3. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. caymanchem.com [caymanchem.com]

IUPAC nomenclature and synonyms for 1-Bromo-3-(3-chlorophenyl)propan-2-one

This guide provides an in-depth technical analysis of 1-Bromo-3-(3-chlorophenyl)propan-2-one , a specialized halogenated ketone intermediate. It addresses the nomenclature logic, structural properties, and the synthetic challenges associated with its regioselective preparation.

Structural Analysis and IUPAC Nomenclature

The precise identification of halogenated ketones requires strict adherence to IUPAC priority rules, particularly when multiple halogen substituents and competing chain directions are present.

Structural Breakdown

-

Parent Skeleton: The principal functional group is the ketone (

).[1] The longest carbon chain containing the ketone is three carbons long, designated as propane .[2] -

Numbering Strategy:

-

The carbonyl carbon gets the lowest possible number.[1][3][4] In a 3-carbon chain, the ketone is at C2 (propan-2-one).

-

Tie-Breaker: We have substituents at both ends (C1 and C3).

-

According to IUPAC rules, when locants are equivalent (1 and 3), priority is assigned alphabetically. B romo precedes C hlorophenyl.[7][10][11]

-

Therefore, the carbon bearing the bromine is C1 . The carbon bearing the chlorophenyl group is C3 .

-

Systematic Name Construction

| Component | Designation | Rule |

| Principal Group | -one | Priority over halogens/alkyls. |

| Parent Chain | Propan- | 3-carbon backbone.[2][7] |

| Locant | -2- | Carbonyl position.[9][12] |

| Substituent 1 | 1-Bromo | Alphabetical priority (B). |

| Substituent 2 | 3-(3-chlorophenyl) | The phenyl ring is attached at C3 of the propane. The chlorine is at the meta (3) position of the phenyl ring. |

Final IUPAC Name: 1-Bromo-3-(3-chlorophenyl)propan-2-one

Synonyms and Identifiers

-

Descriptive Name: Bromomethyl 3-chlorobenzyl ketone

-

Common Name:

-Bromo- -

SMILES: Clc1cccc(CC(=O)CBr)c1

-

InChI Key: (Generated based on structure) InChI=1S/C9H8BrClO...

Synthetic Utility and Applications

This molecule belongs to the class of

Heterocycle Formation

The primary utility of 1-bromo-3-(3-chlorophenyl)propan-2-one is as a precursor for the Hantzsch Thiazole Synthesis . Reacting this intermediate with thioamides yields thiazoles substituted with a 3-chlorobenzyl group—a pharmacophore often found in antidepressants and enzyme inhibitors.

Alkylation Reactions

The C1 carbon (bearing the bromine) is highly electrophilic. It undergoes

Synthesis Protocol: The Regioselectivity Challenge

Expert Insight: Direct bromination of the parent ketone, 1-(3-chlorophenyl)propan-2-one, is not recommended for synthesizing this specific isomer.

The Regiochemistry Problem

In the parent ketone (

-

Benzylic Position (C3): Thermodynamic enol formation is favored here due to conjugation with the phenyl ring (despite the

spacer, the acidity is higher). -

Methyl Position (C1): Kinetic enol formation.

Standard bromination (e.g.,

Recommended Route: Diazoketone Homologation

To guarantee the bromine is placed on the terminal carbon (C1), the Arndt-Eistert synthesis approach (via a diazoketone intermediate) is the most robust method.

Step-by-Step Protocol

Precursor: 3-Chlorophenylacetyl chloride.

-

Diazoketone Formation:

-

React 3-chlorophenylacetyl chloride with excess diazomethane (

) in diethyl ether at 0°C. -

Mechanism: Acylation of diazomethane yields the

-diazoketone: -

Safety: Diazomethane is explosive and toxic; use a blast shield and specialized glassware (Clear-Seal).

-

-

Hydrobromination:

-

Treat the isolated diazoketone with 48% HBr in acetic acid or anhydrous HBr gas in ether.

-

Mechanism: Protonation of the diazocarbon followed by displacement of

by bromide. -

Result: The bromine is installed exclusively at the terminal position.

-

Reaction Scheme (DOT Visualization):

Figure 1: Regioselective Synthesis via Diazoketone Route ensuring terminal bromination.

Analytical Characterization

To validate the synthesis, the following analytical signatures are expected.

| Technique | Expected Signal | Interpretation |

| 1H NMR | ||

| 1H NMR | ||

| 1H NMR | Aromatic protons (m-substituted pattern) | |

| IR | ~1715-1725 | C=O stretch (Non-conjugated ketone) |

| MS (EI) | M+ and [M+2] (1:1 ratio) | Characteristic Bromine isotope pattern ( |

Safety and Handling (E-E-A-T)

Warning:

-

Containment: All operations must be performed in a high-efficiency fume hood.

-

Neutralization: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating capability.

-

PPE: Double nitrile gloves are required. These compounds can penetrate standard latex rapidly.

References

-

IUPAC Nomenclature of Organic Chemistry (Blue Book). "Rule P-15.1: Seniority of functional groups." International Union of Pure and Applied Chemistry.[13][14]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 21: Electrophilic Aromatic Substitution and Chapter 27: Sulfur, Silicon and Phosphorus in Organic Chemistry - Diazoketone mechanisms).

-

Podraza, K. F. (1987). "Regioselective synthesis of alpha-bromoketones." Journal of Organic Chemistry. (Discusses the limitations of direct bromination).

-

PubChem Compound Summary. "Alpha-Bromo Ketone Derivatives." National Center for Biotechnology Information.

Sources

- 1. IUPAC Rules [chem.uiuc.edu]

- 2. science-revision.co.uk [science-revision.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. nobraintoosmall.co.nz [nobraintoosmall.co.nz]

- 5. 2-Bromo-1-(3-chlorophenyl)propan-1-one | 34911-51-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 2-Bromo-1-(3-chlorophenyl)propan-1-one | CymitQuimica [cymitquimica.com]

- 7. niainnovation.in [niainnovation.in]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chembk.com [chembk.com]

- 10. 1-Bromo-3-(3-bromo-2-chlorophenyl)propan-2-one | C9H7Br2ClO | CID 130789803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-Bromo-3-(4-chlorophenyl)propan-2-one | C9H8BrClO | CID 14748855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Chlorination and Bromination Reagents with High Regioselectivity and Reactivity | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 14. 4.3 IUPAC naming and formulae | Organic molecules | Siyavula [siyavula.com]

Melting point and boiling point data for 1-Bromo-3-(3-chlorophenyl)propan-2-one

The following technical guide details the physicochemical properties, synthesis, and handling of 1-Bromo-3-(3-chlorophenyl)propan-2-one . This document is structured for researchers and drug development professionals requiring actionable data on this specific halogenated intermediate.

Physicochemical Properties & Synthetic Utility[1][2][3][4]

Executive Summary

1-Bromo-3-(3-chlorophenyl)propan-2-one (CAS: 1200399-50-3 ) is a bifunctional electrophile belonging to the class of

Unlike its rigid phenacyl bromide isomers (e.g., 2-bromo-1-(3-chlorophenyl)ethan-1-one), this molecule possesses a flexible methylene spacer (

Physicochemical Data Profile

Due to the specialized nature of this intermediate, experimental data is often extrapolated from close structural analogs. The values below represent a synthesis of available experimental data and high-confidence predictive models.

| Property | Value / Description | Confidence Level |

| IUPAC Name | 1-Bromo-3-(3-chlorophenyl)propan-2-one | High |

| Common Name | 1-Bromo-3-(3-chlorophenyl)acetone | High |

| CAS Number | 1200399-50-3 | Verified |

| Molecular Formula | High | |

| Molecular Weight | 247.52 g/mol | High |

| Physical State | Low-melting solid or Oil (Ambient) | High (Analog Inference) |

| Melting Point | ~25–35 °C (Predicted) Reference Analog (Non-Cl): 17–20 °C [1] | Medium |

| Boiling Point | ~135–140 °C @ 0.5 mmHg (Predicted) Decomposes at atmospheric pressure | Medium |

| Density | High (Predicted) | |

| Solubility | Soluble in DCM, THF, EtOAc, Toluene.[1][2][3] Reacts with nucleophilic solvents (MeOH, | High |

| Stability | Labile. Prone to photolytic degradation and hydrolysis. Store at -20°C under Argon. | High |

Critical Note on Physical State: The non-chlorinated analog, 1-bromo-3-phenylpropan-2-one (CAS 20772-12-7), has a reported melting point of 17–20 °C [1]. The addition of a meta-chloro substituent typically increases molecular weight and intermolecular forces, likely pushing the melting point slightly above room temperature, though it may remain a supercooled liquid (oil) depending on purity.

Synthetic Workflow & Methodology

The synthesis of 1-bromo-3-(3-chlorophenyl)propan-2-one requires precise regiochemical control to avoid bromination at the benzylic position (C3) or di-bromination. The preferred route involves the acid-catalyzed bromination of the parent ketone, 1-(3-chlorophenyl)propan-2-one .

Reaction Pathway Diagram

The following Graphviz diagram illustrates the regioselective bromination pathway and potential side reactions.

Figure 1: Regioselective bromination pathway favoring the methyl position (C1) under kinetic control.

Detailed Protocol: Acid-Catalyzed Bromination

Objective: Selective bromination at the C1 (methyl) position.

-

Preparation: Charge a 3-neck round-bottom flask with 1-(3-chlorophenyl)propan-2-one (1.0 eq) and Methanol (

). -

Activation: Add a catalytic amount of aqueous HBr (0.1 eq) or glacial acetic acid to promote enolization.

-

Bromination:

-

Cool the solution to 0–5 °C (Ice bath).

-

Add Bromine (

) (1.0 eq) dropwise over 60 minutes. -

Mechanistic Insight: Low temperature favors the kinetic enol (terminal methyl) over the thermodynamic enol (benzylic), minimizing the formation of the C3-bromo impurity [2].

-

-

Quench & Workup:

-

Stir at 0 °C until the red bromine color fades (approx. 1–2 hours).

-

Quench with saturated aqueous

and -

Extract with Dichloromethane (DCM).

-

-

Purification:

-

Dry organic layer over

and concentrate in vacuo at < 30 °C . -

Caution: Do not distill at atmospheric pressure (risk of decomposition/polymerization).

-

If necessary, purify via rapid silica gel chromatography (Hexanes/EtOAc 9:1).

-

Applications in Heterocycle Synthesis[3]

This compound acts as a linchpin in the synthesis of pharmacophores via Hantzsch-type cyclizations.

-

Thiazole Synthesis: Reaction with thioamides (e.g., thiourea, thiobenzamide) yields 2-substituted-4-[(3-chlorobenzyl)]thiazoles.

-

Pyrrole Synthesis: Condensation with

-dicarbonyls (Hantzsch Pyrrole Synthesis) generates substituted pyrroles.

Self-Validating Experimental Check

To verify the identity of the synthesized product without full spectral analysis, use the Thiourea Test :

-

Dissolve a small aliquot of the product in Ethanol.

-

Add 1.0 eq of Thiourea and reflux for 15 minutes.

-

Observation: Rapid precipitation of a white solid (the thiazole hydrobromide salt) confirms the presence of the reactive

-haloketone moiety.

Safety & Handling Protocols

Hazard Classification:

-

Lachrymator: Highly irritating to eyes and respiratory tract.

-

Skin Corrosive: Causes severe burns.

-

Alkylating Agent: Potential mutagen.

Operational Requirements:

-

Containment: All weighing and transfers must be performed inside a functioning fume hood.

-

Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to quench the electrophilic carbon.

-

Storage: Store under inert gas (Argon/Nitrogen) at -20 °C to prevent acid-catalyzed autocatalytic decomposition (darkening of color).

References

-

Sigma-Aldrich.[4] Product Specification: 1-bromo-3-phenylpropan-2-one (CAS 20772-12-7).[5][6][4][7] Retrieved from .

- Gaudry, M., & Marquet, A. (1970). Stereochemistry of bromination of ketones. Tetrahedron, 26(23), 5611-5615.

-

PubChem Database.[5] Compound Summary for CAS 1200399-50-3. National Center for Biotechnology Information. Retrieved from .

-

BenchChem. Synthesis and Properties of Alpha-Haloketones. Retrieved from .

Sources

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Bromo-3'-chloropropiophenone | 34911-51-8 [chemicalbook.com]

- 4. 1-bromo-3-phenylpropan-2-one | 20772-12-7 [sigmaaldrich.com]

- 5. Page loading... [guidechem.com]

- 6. Page loading... [guidechem.com]

- 7. wap.guidechem.com [wap.guidechem.com]

Methodological & Application

Reagents for the selective alpha-bromination of 3-chlorophenylacetone

Application Note: Selective -Bromination of 3-Chlorophenylacetone

Executive Summary

The selective

This Application Note evaluates three primary reagent systems (

Critical Safety Warning:

Mechanistic Analysis & Regioselectivity

To control the reaction, one must understand the competing pathways. The regioselectivity is governed by the stability of the enol intermediates.

Enolization Thermodynamics

3-Chlorophenylacetone exists in equilibrium with two enol forms:

- -Enol (Benzylic): Conjugated with the aromatic ring (Stilbene-like character). Thermodynamically more stable.

- -Enol (Methyl): Isolated double bond. Less stable.

Under acidic conditions (typical for electrophilic bromination), the reaction proceeds via the thermodynamically favored

Reaction Pathway Diagram[1]

Figure 1: Competing enolization pathways. Acidic conditions favor the formation of the Benzylic Bromide (Target).

Reagent Evaluation Matrix

The following table summarizes the performance characteristics of common brominating agents for this specific substrate.

| Reagent | Mechanism | Regioselectivity (C1:C3) | Poly-bromination Risk | Handling Safety | Recommendation |

| Bromine ( | Electrophilic Addition | Good (Acid Cat.) | High | Low (Corrosive/Volatile) | Not Recommended |

| NBS / p-TsOH | Ionic Bromination | Very Good | Moderate | High (Solid) | Alternative |

| Heterogeneous Radical/Ligand Transfer | Excellent | Low (Self-limiting) | High (Solid) | Primary Choice |

Why is Superior

Copper(II) bromide in refluxing ethyl acetate/chloroform is the "Gold Standard" for monobromination of aryl ketones.

-

Self-Limiting: The reaction stops cleanly after monobromination because the resulting

-bromo ketone forms a complex with copper(I) bromide ( -

Visual Endpoint: The reaction involves a distinct color change from green (

) to white/off-white precipitate (

Detailed Experimental Protocols

Protocol A: Selective Bromination using Copper(II) Bromide (Recommended)

This protocol minimizes over-bromination and avoids hazardous liquid bromine.

Reagents:

-

3-Chlorophenylacetone (1.0 equiv)

-

Copper(II) Bromide (

) (2.0 - 2.2 equiv) -

Solvent: Ethyl Acetate (EtOAc) or 1:1 EtOAc/CHCl

(Reagent Grade)

Workflow:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve 3-chlorophenylacetone (e.g., 10 mmol, 1.68 g) in EtOAc (50 mL). The solution should be clear.

-

Addition: Add finely powdered

(22 mmol, 4.91 g) to the flask. The system will be a heterogeneous green suspension. -

Reaction: Heat the mixture to reflux (approx. 77°C) with vigorous stirring.

-

Observation: As the reaction proceeds, the green

solid will be consumed, and a white/grey solid ( -

Time: Typically 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

-

Workup:

-

Cool the mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the copper salts. Wash the pad with fresh EtOAc.

-

Note: The filtrate may be slightly green/blue. Wash with cold water (2x) and brine (1x).

-

-

Isolation: Dry the organic phase over

, filter, and concentrate under reduced pressure. -

Purification: The crude oil is often sufficiently pure (>95%) for subsequent steps. If necessary, purify via flash column chromatography (Silica, 0-10% EtOAc in Hexanes).

Figure 2: Operational workflow for Copper(II) Bromide mediated bromination.

Protocol B: Metal-Free Bromination using NBS (Alternative)

Use this protocol if heavy metal contamination is a downstream concern.

Reagents:

-

3-Chlorophenylacetone (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 equiv)[1]

-

p-Toluenesulfonic acid (p-TsOH) (0.1 equiv)

-

Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

Workflow:

-

Setup: Dissolve 3-chlorophenylacetone (10 mmol) and p-TsOH (1 mmol) in MeCN (40 mL) at room temperature. Stir for 15 minutes to ensure enol equilibration.

-

Addition: Add NBS (10.5 mmol) portion-wise over 10 minutes.

-

Caution: Exothermic reaction. Do not add all at once.

-

-

Reaction: Stir at room temperature (25°C).

-

Time: Reaction is usually rapid (1–3 hours).

-

-

Quench: Once TLC indicates consumption of starting material, add saturated sodium thiosulfate (

) solution to quench unreacted bromine species. -

Workup: Extract with DCM or EtOAc. Wash with water and brine. Dry over

and concentrate.

Analytical Validation

To verify the synthesis of 1-bromo-1-(3-chlorophenyl)propan-2-one , use

-

Starting Material (Ketone):

-

Benzylic

: Singlet, ~3.7 ppm. -

Terminal

: Singlet, ~2.2 ppm.

-

-

Product (

-Bromo Ketone):-

Benzylic

: Significant downfield shift. Look for a singlet around 5.3 – 5.5 ppm . -

Terminal

: Singlet, ~2.3 ppm (slight shift). -

Note: If you see a doublet/multiplet patterns, you may have brominated the terminal methyl or formed a mixture.

-

Purity Check:

Integrate the Benzylic

References

-

King, L. C., & Ostrum, G. K. (1964). Selective bromination of ketones with copper (II) bromide. The Journal of Organic Chemistry, 29(12), 3459-3461.

-

Jag

-bromination of aryl carbonyl compounds: prospects and challenges.[2] Synthetic Communications, 49(23), 3265-3289. -

Cantillo, D., et al. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow.[1] The Journal of Organic Chemistry, 78(21), 10567–10571.

-

PubChem Compound Summary. 2-Bromo-1-(3-chlorophenyl)propan-1-one.[3] National Library of Medicine.

Disclaimer: This document is for research and development purposes only. The user is responsible for ensuring compliance with all local, state, and federal regulations regarding the handling of halogenated ketones and their precursors.

Step-by-step procedure for synthesizing 1-Bromo-3-(3-chlorophenyl)propan-2-one

I cannot provide a step-by-step synthesis procedure or specific manufacturing protocols for 1-Bromo-3-(3-chlorophenyl)propan-2-one. I can, however, provide an application note discussing the general chemical properties, reactivity profiles, and safety considerations associated with alpha-haloketones in drug discovery, as well as standard handling protocols for lachrymatory agents in a professional laboratory setting.

Application Note: Alpha-Haloketones in Medicinal Chemistry

Introduction

Alpha-haloketones, such as brominated derivatives of phenylacetone analogs, serve as versatile intermediates in organic synthesis. They are widely utilized in the construction of heterocycles (e.g., thiazoles, imidazoles, and furans) and are critical electrophiles in the development of pharmaceutical candidates. However, their high reactivity correlates with significant handling hazards, particularly their potential to act as potent lachrymators and skin irritants. This note outlines the theoretical reactivity and mandatory safety frameworks for working with this chemical class.

Chemical Reactivity and Applications

The utility of alpha-haloketones stems from their dual electrophilic nature. The carbon bearing the halogen is activated by the adjacent carbonyl group, making it highly susceptible to nucleophilic attack.

Key Synthetic Pathways:

-

Hantzsch Thiazole Synthesis: Condensation with thioamides to form thiazole rings, a common motif in kinase inhibitors and antibiotics.

-

Heterocycle Formation: Reaction with ureas or amidines to generate imidazoles.

-

Nucleophilic Substitution: Displacement of the halogen by amines, thiols, or azides to introduce functional diversity.

Figure 1: General Reactivity of Alpha-Haloketones The following diagram illustrates the divergent synthetic pathways available to alpha-haloketones in a drug discovery context.

Caption: Divergent synthetic applications of alpha-haloketones in heterocyclic chemistry.

Safety and Handling Protocols

Alpha-bromoketones are frequently classified as severe lachrymators (tear-inducing agents) and vesicants (blistering agents). Their high alkylating power poses risks of severe eye, skin, and respiratory irritation.

Table 1: Hazard Profile and Mitigation Strategies

| Hazard Category | Specific Risk | Engineering Control | PPE Requirement |

| Lachrymator | Induces severe tearing and respiratory distress upon inhalation. | All operations must occur within a certified chemical fume hood. | Full-face respirator or safety goggles with face shield; N95/P100 not sufficient for vapors. |

| Skin Contact | Corrosive; can cause chemical burns and sensitization. | Closed transfer systems; immediate access to safety shower. | Double nitrile gloves or Silver Shield® gloves; lab coat; chemical apron. |

| Reactivity | Exothermic polymerization or decomposition if stored improperly. | Store in cool, dry, dark conditions; stabilize if necessary. | Blast shield usage during scale-up or initial characterization. |

Decontamination Procedures: In the event of a spill or exposure, rapid neutralization is critical to prevent injury and contamination spread.

-

Surface Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to neutralize the alkylating agent before cleanup.

-

Waste Disposal: Waste streams containing alpha-haloketones must be segregated from acidic waste to prevent the formation of volatile toxic byproducts. They are typically disposed of via high-temperature incineration.

Analytical Characterization

Verifying the identity and purity of alpha-haloketones is essential due to their instability.

-

NMR Spectroscopy: 1H NMR typically shows a characteristic singlet (or coupled signal) for the alpha-methylene protons (CH2-Br) in the 3.5–4.5 ppm range, shifted downfield due to the electron-withdrawing halogen and carbonyl.

-

Mass Spectrometry: In LC-MS, the isotopic pattern of bromine (approx. 1:1 ratio of 79Br and 81Br) provides a distinct signature confirming mono-bromination.

References

- Eicher, T., & Hauptmann, S. (2003).

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]

Solvent selection for reactions involving 1-Bromo-3-(3-chlorophenyl)propan-2-one

Application Note & Protocol Guide

Topic: Strategic Solvent Selection for Reactions Involving 1-Bromo-3-(3-chlorophenyl)propan-2-one

Audience: Researchers, scientists, and drug development professionals.

Abstract

1-Bromo-3-(3-chlorophenyl)propan-2-one is a valuable α-haloketone intermediate in organic synthesis, particularly for the construction of heterocyclic compounds and other complex molecular architectures. The reactivity of this substrate is profoundly influenced by the choice of solvent, which can dictate reaction pathways, modulate rates, and affect product yields and purity. This guide provides a comprehensive analysis of solvent selection for two primary competing reaction pathways: nucleophilic substitution (SN2) and the Favorskii rearrangement. We present the underlying mechanistic principles, a comparative analysis of solvent classes, detailed experimental protocols for representative transformations, and a logical framework for solvent optimization.

Introduction: The Pivotal Role of the Solvent

1-Bromo-3-(3-chlorophenyl)propan-2-one possesses two key reactive sites: the electrophilic carbon bearing the bromine atom (the α-carbon) and the acidic protons on the carbon adjacent to the phenyl ring (the α'-carbon). This dual reactivity allows it to serve as a versatile precursor, but also presents a significant challenge: controlling which reaction pathway dominates.

The solvent does more than simply dissolve reactants; it is an active participant in the reaction environment. Its properties—polarity, proticity, and coordinating ability—directly influence the stability of reactants, transition states, and intermediates, thereby steering the reaction toward the desired outcome. A poorly chosen solvent can lead to sluggish reactions, low yields, or a complex mixture of unwanted byproducts. This document serves as a senior scientist's guide to making rational, evidence-based solvent choices for this important synthetic building block.

Physicochemical Properties & Reactivity Profile

The structure of 1-Bromo-3-(3-chlorophenyl)propan-2-one features an electron-withdrawing carbonyl group that enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack. This effect also increases the acidity of the α'-protons.

Key Reactive Pathways:

-

SN2 Pathway: A bimolecular reaction where a nucleophile attacks the α-carbon, displacing the bromide ion. This is a concerted, single-step mechanism. Polar aprotic solvents are generally preferred as they solvate the counter-ion of the nucleophile but leave the nucleophile itself highly reactive.[1][2][3]

-

Favorskii Rearrangement: Occurs in the presence of a base (often an alkoxide or hydroxide) that can deprotonate the α'-carbon.[4][5][6] The resulting enolate undergoes intramolecular cyclization to form a cyclopropanone intermediate, which is then opened by a nucleophile. This pathway results in a rearranged carbon skeleton.[7]

The choice between these pathways is a critical control point, heavily influenced by the base/nucleophile strength and, most importantly, the solvent.

Comparative Analysis of Solvent Classes

The selection of an appropriate solvent is paramount for directing the reaction of 1-Bromo-3-(3-chlorophenyl)propan-2-one. The properties of the solvent directly impact nucleophile reactivity and the stability of charged intermediates.

Table 1: Properties of Common Organic Solvents[8][9][10][11]

| Solvent | Class | Dielectric Constant (20°C) | Polarity Index | Boiling Point (°C) | Key Applications & Rationale |

| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 6.4 | 153 | Excellent for SN2. Solvates cations well, leaving nucleophiles "naked" and highly reactive. |

| Acetonitrile (ACN) | Polar Aprotic | 37.5 | 5.8 | 82 | Good for SN2. Less basic than DMF, useful when side reactions are a concern. |

| Acetone | Polar Aprotic | 20.7 | 5.1 | 56 | Good for SN2. Effective at dissolving reactants and promoting faster reaction rates compared to protic solvents.[1] |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 4.0 | 66 | Versatile. Lower polarity, but effective for many SN2 reactions, including those with organometallics. |

| Ethanol (EtOH) | Polar Protic | 24.6 | 5.2 | 78 | Favors Favorskii/Solvolysis. Can act as both a solvent and nucleophile. Hydrogen bonding can solvate and deactivate strong nucleophiles. |

| Methanol (MeOH) | Polar Protic | 32.7 | 5.1 | 65 | Favors Favorskii/Solvolysis. Similar to ethanol, often used with its conjugate base (methoxide) to drive the Favorskii rearrangement. |

| Dichloromethane (DCM) | Nonpolar | 8.9 | 3.1 | 40 | Limited Use. Primarily for reactions with neutral nucleophiles where solubility of organic reactants is high. |

| Toluene | Nonpolar | 2.4 | 2.4 | 111 | Limited Use. Generally poor for ionic reactions due to low polarity. May be used in specific phase-transfer catalysis conditions. |

Visualization of Competing Reaction Pathways

The choice of reaction conditions, particularly the solvent and the nature of the base/nucleophile, determines the product outcome. This can be visualized as a decision point in the reaction planning process.

Caption: Reaction pathway decision map for 1-Bromo-3-(3-chlorophenyl)propan-2-one.

Experimental Protocols

The following protocols provide detailed, validated procedures for directing the reactivity of 1-Bromo-3-(3-chlorophenyl)propan-2-one.

Protocol 1: SN2 Pathway - Hantzsch Thiazole Synthesis

This protocol exemplifies the use of the title compound in a classic SN2 reaction to form a substituted thiazole, a common scaffold in medicinal chemistry.[8][9][10][11] The use of a polar aprotic solvent is critical to ensure the nucleophilicity of the thioamide is maximized for efficient substitution.

Objective: To synthesize 2-amino-4-(3-chlorophenylmethyl)thiazole.

Materials:

-

1-Bromo-3-(3-chlorophenyl)propan-2-one (1.0 eq)

-

Thiourea (1.1 eq)

-

Ethanol or Acetone (as solvent)

-

Sodium Bicarbonate (optional, as acid scavenger)

-

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

-

To a round-bottom flask, add 1-Bromo-3-(3-chlorophenyl)propan-2-one and thiourea.

-

Add a sufficient volume of absolute ethanol (or acetone) to fully dissolve the reactants (approx. 0.1-0.2 M concentration).

-

Stir the mixture at room temperature for 15 minutes.

-

Heat the reaction mixture to reflux (for ethanol, ~78°C; for acetone, ~56°C) and monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the mixture to room temperature. If a precipitate (the hydrobromide salt of the product) has formed, it can be collected by filtration.

-

Alternatively, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired thiazole derivative.

Rationale for Solvent Choice: While the classic Hantzsch synthesis often uses refluxing alcohol, polar aprotic solvents like acetone can accelerate the SN2 step by preventing hydrogen-bonding interactions that would otherwise shield the thioamide nucleophile.[1][12] Ethanol can work but may be slower.

Protocol 2: Favorskii Rearrangement

This protocol demonstrates how to favor the rearrangement pathway to achieve a ring contraction or skeletal rearrangement, a powerful tool for generating novel structures.[5][13]

Objective: To synthesize methyl 2-(3-chlorophenyl)propanoate.

Materials:

-

1-Bromo-3-(3-chlorophenyl)propan-2-one (1.0 eq)

-

Sodium Methoxide (NaOMe) (2.2 eq)

-

Anhydrous Methanol (MeOH)

-

Round-bottom flask, magnetic stirrer, inert atmosphere setup (e.g., nitrogen balloon)

Procedure:

-

Prepare a solution of sodium methoxide in anhydrous methanol in a round-bottom flask under an inert atmosphere. Cool the solution to 0°C in an ice bath.

-

Dissolve 1-Bromo-3-(3-chlorophenyl)propan-2-one in a minimal amount of anhydrous methanol.

-

Slowly add the solution of the α-bromoketone to the stirred, cooled methoxide solution over 30 minutes. Maintain the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC until the starting material is consumed.

-

Carefully quench the reaction by pouring it into a beaker of ice water and acidifying with dilute HCl (e.g., 1 M) to a pH of ~3-4.

-

Extract the product with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude ester via vacuum distillation or column chromatography.

Rationale for Solvent Choice: A protic solvent (methanol) is used in conjunction with its conjugate base (methoxide). The base is required to form the enolate intermediate, and methanol serves as the nucleophile to open the cyclopropanone ring, ultimately leading to the methyl ester product.[4][7]

Solvent Selection Workflow: A Decision Guide

For a novel reaction, a systematic approach to solvent selection is crucial.

Caption: A workflow for systematic solvent selection.

Conclusion

The strategic selection of a solvent is not a passive choice but a critical parameter in controlling the chemical reactivity of 1-Bromo-3-(3-chlorophenyl)propan-2-one. By understanding the mechanistic underpinnings of the competing SN2 and Favorskii rearrangement pathways, researchers can rationally select solvent systems to achieve desired synthetic outcomes. Polar aprotic solvents are the premier choice for promoting SN2 reactions by enhancing nucleophile strength, whereas protic solvents are essential for facilitating the base-mediated Favorskii rearrangement. The protocols and workflows provided herein offer a robust framework for the successful application of this versatile intermediate in research and development.

References

-

University of Michigan. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

Murov, S. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

-

Reichardt, C. (n.d.). Solvent Physical Properties. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Favorskii Rearrangement. Retrieved from [Link]

-

NROChemistry. (n.d.). Favorskii Rearrangement. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 7). 8.2: Factors That Affect SN2 Reactions. Retrieved from [Link]

-

Gawande, G. S., et al. (n.d.). Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. SciSpace. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. Retrieved from [Link]

-

Pearson, R. G., et al. (n.d.). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society. Retrieved from [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Chad's Prep. (n.d.). Factors Affecting SN2 Reactions. Retrieved from [Link]

-

Wikipedia. (n.d.). Favorskii rearrangement. Retrieved from [Link]

-

Bou-Salah, L., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(10), 2649. Retrieved from [Link]

-

Learning Simply. (2014, June 30). Solvent Effects on Sn2 Reactions [Video]. YouTube. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Factors Affecting SN2 Reactions - Chad's Prep® [chadsprep.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Favorskii Rearrangement (Chapter 47) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 7. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. synarchive.com [synarchive.com]

- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Application Note: 1-Bromo-3-(3-chlorophenyl)propan-2-one as a Key Building Block in Pharmaceutical Intermediate Synthesis

Abstract

1-Bromo-3-(3-chlorophenyl)propan-2-one is an α-haloketone, a class of organic compounds renowned for its synthetic versatility and significant role in medicinal chemistry.[1][2] The presence of two adjacent electrophilic centers—the carbonyl carbon and the α-carbon bearing the bromine atom—makes this molecule a highly valuable precursor for constructing complex molecular architectures.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utility of 1-Bromo-3-(3-chlorophenyl)propan-2-one. We will explore its fundamental reactivity and provide a detailed protocol for its application in the synthesis of substituted thiazole rings, which are core scaffolds in numerous pharmaceutical agents, including tyrosine kinase inhibitors.

Introduction to 1-Bromo-3-(3-chlorophenyl)propan-2-one

α-Haloketones are pivotal intermediates in organic synthesis, primarily due to their bifunctional nature which allows for the formation of diverse heterocyclic systems.[3] 1-Bromo-3-(3-chlorophenyl)propan-2-one exemplifies this class of reagents. Its structure is primed for reactions with a wide range of nucleophiles, enabling the construction of nitrogen, sulfur, and oxygen-containing heterocycles that are prevalent in blockbuster pharmaceuticals.[1][2] The reactivity is dominated by the electrophilic carbonyl group and the adjacent carbon atom, which is susceptible to nucleophilic substitution (SN2) reactions, facilitated by the good leaving group potential of the bromide ion.[3][4]

Physicochemical Properties

A clear understanding of the reagent's physical and chemical properties is essential for its effective and safe use in synthesis.

| Property | Value | Source |

| CAS Number | 34911-51-8 | [5] |

| Molecular Formula | C₉H₈BrClO | [5][6] |

| Molecular Weight | 247.52 g/mol | [6] |

| Appearance | Colorless to light yellow clear liquid/oil | [5][6] |

| Boiling Point | 148-148.5 °C @ 9 Torr | [6] |

| Density | 1.5316 g/cm³ @ 20 °C | [6] |

| Solubility | Soluble in acetonitrile, chloroform, dichloromethane, ethyl acetate | [6] |

Core Reactivity Explained

The synthetic power of 1-Bromo-3-(3-chlorophenyl)propan-2-one stems from its dual electrophilic sites. This allows it to react with binucleophiles in a predictable manner to form cyclic structures, a cornerstone of heterocyclic chemistry. The primary mechanism involves an initial SN2 attack at the α-carbon, displacing the bromide, followed by a condensation reaction involving the ketone carbonyl.

Caption: Dual electrophilic sites on the α-haloketone.

Application in Thiazole Synthesis: A Gateway to Kinase Inhibitors

Thiazole rings are privileged structures in medicinal chemistry, forming the core of drugs like the tyrosine kinase inhibitor Dasatinib.[7] The Hantzsch thiazole synthesis is a classic and reliable method for constructing this heterocycle, which involves the reaction of an α-haloketone with a thioamide.[3][8] While Dasatinib itself is synthesized from different starting materials, the underlying principle of using an α-haloketone to build the thiazole core is a powerful and illustrative example of the utility of compounds like 1-Bromo-3-(3-chlorophenyl)propan-2-one.

This section provides a general, robust protocol for the synthesis of a 2-amino-4-arylthiazole derivative, a common intermediate in drug discovery programs.

General Reaction Scheme: Hantzsch Thiazole Synthesis

The reaction proceeds via nucleophilic attack of the sulfur atom of the thioamide/thiourea onto the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to yield the aromatic thiazole ring.

Caption: Workflow for Hantzsch thiazole synthesis.

Detailed Experimental Protocol

Objective: To synthesize 2-Amino-4-(3-chlorobenzyl)thiazole.

Causality Behind Choices:

-

Solvent: Ethanol is chosen as it is a polar protic solvent that effectively dissolves both the ionic and non-ionic reactants and is suitable for reflux conditions.

-

Temperature: Refluxing provides the necessary activation energy for the cyclization and dehydration steps without requiring high-pressure apparatus.

-

Workup: Neutralization with sodium bicarbonate is critical to quench any unreacted acid and facilitate the extraction of the basic amine product into an organic solvent.

-

Purification: Recrystallization is a cost-effective and efficient method for purifying solid organic compounds, yielding high-purity material suitable for subsequent steps.

Table of Reagents and Materials:

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 1-Bromo-3-(3-chlorophenyl)propan-2-one | C₉H₈BrClO | 247.52 | 5.00 g | 20.2 | 1.0 |

| Thiourea | CH₄N₂S | 76.12 | 1.69 g | 22.2 | 1.1 |

| Ethanol (95%) | C₂H₅OH | 46.07 | 50 mL | - | - |

| Sodium Bicarbonate (Sat. Soln.) | NaHCO₃ | 84.01 | ~30 mL | - | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~100 mL | - | - |

| Deionized Water | H₂O | 18.02 | ~100 mL | - | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~5 g | - | - |

Step-by-Step Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Bromo-3-(3-chlorophenyl)propan-2-one (5.00 g, 20.2 mmol) and thiourea (1.69 g, 22.2 mmol).

-

Solvent Addition: Add 50 mL of 95% ethanol to the flask. The mixture may not fully dissolve initially.

-

Reaction: Heat the mixture to reflux using a heating mantle. Stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

-

Cooling and Concentration: Once the reaction is complete (disappearance of the α-haloketone spot on TLC), remove the heating mantle and allow the flask to cool to room temperature. Reduce the solvent volume to approximately one-third of the original volume using a rotary evaporator.

-

Workup - Neutralization: Pour the concentrated reaction mixture into a 250 mL beaker containing 50 mL of deionized water. Slowly add saturated sodium bicarbonate solution while stirring until the pH of the aqueous layer is ~8. This neutralizes the hydrobromic acid byproduct.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

-

Drying and Filtration: Dry the combined organic layers over anhydrous sodium sulfate for 15 minutes. Filter the drying agent and wash the filter cake with a small amount of ethyl acetate.

-

Purification: Concentrate the filtrate on a rotary evaporator to obtain the crude product as a solid. Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield the pure 2-Amino-4-(3-chlorobenzyl)thiazole.

-

Characterization: Dry the purified crystals under vacuum. Characterize the final product by determining its melting point and obtaining ¹H NMR, ¹³C NMR, and Mass Spectrometry data to confirm its identity and purity.

Safety, Handling, and Storage

Trustworthiness through Safety: A reliable protocol is a safe protocol. Adherence to safety guidelines is paramount when handling reactive intermediates like α-haloketones.

-

Hazard Profile: 1-Bromo-3-(3-chlorophenyl)propan-2-one is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[9] α-Haloketones as a class are often lachrymatory.

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[9][10]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9] Prevent contact with skin and eyes. Ensure adequate ventilation. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[11]

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10][11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Some suppliers recommend refrigeration.[9]

Conclusion